[(4-FLUOROPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
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Overview
Description
[(4-FLUOROPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group, a tetraazolyl group, and a sulfanylpropyl chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-FLUOROPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with 1-methyl-1H-tetrazole-5-thiol in the presence of a suitable base, such as sodium hydride, under anhydrous conditions. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(4-FLUOROPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[(4-FLUOROPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(4-FLUOROPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the tetraazolyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The sulfanylpropyl chain can also participate in redox reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzylamine
- N-(1-methyl-1H-tetraazol-5-yl)amine
- N-(4-fluorobenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine
Uniqueness
[(4-FLUOROPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzyl group enhances its hydrophobic interactions, while the tetraazolyl group provides hydrogen bonding capabilities. The sulfanylpropyl chain adds redox activity, making this compound versatile for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H16FN5S |
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Molecular Weight |
281.35g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C12H16FN5S/c1-18-12(15-16-17-18)19-8-2-7-14-9-10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3 |
InChI Key |
VUUMDFPWPMWMJQ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=C(C=C2)F |
Canonical SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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